Coupling Efficiency: Chloro(diisopropylamino)methoxyphosphine vs. Cyanoethyl Phosphoramidites in Solid-Phase Oligonucleotide Synthesis
Chloro(diisopropylamino)methoxyphosphine, when used to generate nucleoside phosphoramidites, enables coupling efficiencies comparable to industry-standard cyanoethyl phosphoramidites. This challenges the notion that methyl phosphoramidites are inherently less effective. In contrast, the cyanoethyl group itself can deactivate the reagent, a drawback not observed with the methyl group [1]. While direct head-to-head data is limited, the coupling efficiency of the resulting methyl phosphoramidites is on par with cyanoethyl analogs, with both routinely achieving >99% stepwise yields in optimized systems [2].
| Evidence Dimension | Stepwise Coupling Efficiency |
|---|---|
| Target Compound Data | Routinely >99% (for resulting nucleoside methyl phosphoramidites) [2] |
| Comparator Or Baseline | Cyanoethyl Nucleoside Phosphoramidites: Routinely >99% [2] |
| Quantified Difference | Comparable (no statistically significant difference reported) |
| Conditions | Automated solid-phase synthesis, standard activators (e.g., tetrazole), acetonitrile |
Why This Matters
Demonstrates that the methyl-protected compound is a fully viable alternative in terms of core synthetic performance, while offering distinct advantages in other areas like activation kinetics.
- [1] Dellinger, D. J., et al. (2008). Phosphorus protecting groups. U.S. Patent No. 7,368,550 B2. View Source
- [2] Krotz, A. H., Rentel, C., Gorman, D., Olsen, P., Gaus, H. J., McArdle, J. V., & Scozzari, A. N. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775. View Source
